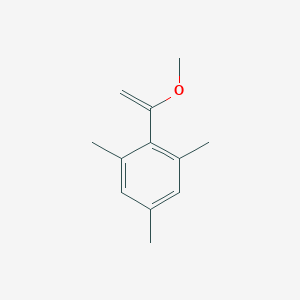
2-Ethyl-2-methyloxane-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-2-methyloxane-4-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of oxane, featuring an ethyl and a methyl group attached to the second carbon atom and an aldehyde group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyloxane-4-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-ethyl-2-methyloxane with an oxidizing agent to introduce the aldehyde group at the fourth position. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the continuous flow oxidation of 2-ethyl-2-methyloxane using a fixed-bed reactor. This method allows for efficient large-scale production with controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Ethyl-2-methyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydrogen atoms on the ethyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products
Oxidation: 2-Ethyl-2-methyloxane-4-carboxylic acid.
Reduction: 2-Ethyl-2-methyloxane-4-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-Ethyl-2-methyloxane-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-2-methyloxane-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in synthetic chemistry to create new compounds with desired properties.
類似化合物との比較
Similar Compounds
2-Methyloxolane: A similar compound with a single methyl group attached to the second carbon atom.
2-Ethyl-2-methyloxirane: Another related compound with an oxirane ring instead of an oxane ring.
Uniqueness
2-Ethyl-2-methyloxane-4-carbaldehyde is unique due to the presence of both ethyl and methyl groups on the oxane ring, along with an aldehyde group at the fourth position
特性
CAS番号 |
34941-22-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
2-ethyl-2-methyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-3-9(2)6-8(7-10)4-5-11-9/h7-8H,3-6H2,1-2H3 |
InChIキー |
HQYVRJYYUNHKJC-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(CCO1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13672147.png)
![Pyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B13672160.png)
![7-Bromo-6-(bromomethyl)-1-methyl-4-[4-(trifluoromethoxy)phenyl]-1H-benzo[d]imidazole](/img/structure/B13672162.png)




![1H-Pyrrolo[3,2-c]pyridin-6-amine hydrochloride](/img/structure/B13672196.png)
